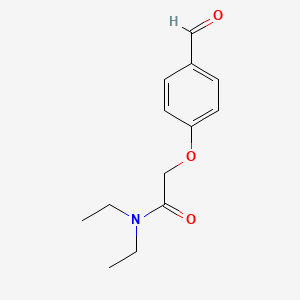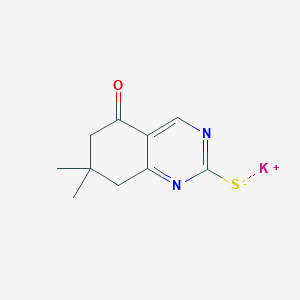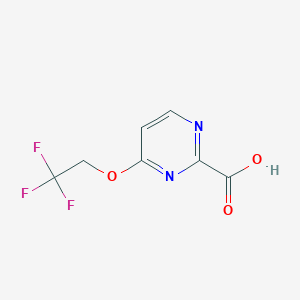
N-(4-(furan-3-yl)benzyl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-3-yl)benzyl)-7-methoxybenzofuran-2-carboxamide, commonly known as FBMC, is a synthetic compound that belongs to the benzofuran family. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of pharmacology. FBMC has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
FBMC exerts its pharmacological effects by modulating several key signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. FBMC has also been found to activate the Nrf2/ARE signaling pathway, which plays a key role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
FBMC has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activities. It has also been found to modulate the expression of several key genes involved in the inflammatory response and cellular antioxidant defense system.
Avantages Et Limitations Des Expériences En Laboratoire
FBMC has several advantages for use in lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on FBMC. One area of interest is the development of new drugs based on the structure of FBMC for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of FBMC, which may provide insights into the development of new drugs targeting these pathways. Additionally, further studies are needed to evaluate the safety and toxicity of FBMC in vivo.
Méthodes De Synthèse
The synthesis of FBMC involves several steps, including the condensation of 3-furancarboxaldehyde with 4-aminobenzyl alcohol to form 4-(furan-3-yl)benzyl alcohol. This intermediate is then coupled with 7-methoxybenzofuran-2-carboxylic acid to form FBMC. The synthesis of FBMC has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
FBMC has been investigated for its potential applications in scientific research, particularly in the field of pharmacology. Several studies have demonstrated that FBMC exhibits significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. FBMC has also been found to exhibit significant antioxidant activity, which may have implications for the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-24-18-4-2-3-16-11-19(26-20(16)18)21(23)22-12-14-5-7-15(8-6-14)17-9-10-25-13-17/h2-11,13H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRDVHUJFGULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2787939.png)


![ethyl N-(3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2787942.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
![2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2787947.png)

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)


![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
